molecular formula C7H5IN2O B12095752 2-Cyano-5-iodo-3-methoxypyridine

2-Cyano-5-iodo-3-methoxypyridine

Cat. No.: B12095752
M. Wt: 260.03 g/mol
InChI Key: RUUURSAYWKISQQ-UHFFFAOYSA-N
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Description

2-Cyano-5-iodo-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C7H5IN2O It is a derivative of pyridine, characterized by the presence of cyano, iodo, and methoxy functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-iodo-3-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method is the iodination of 2-cyano-3-methoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-iodo-3-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of amines and alcohols.

Mechanism of Action

The mechanism of action of 2-Cyano-5-iodo-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-methoxypyridine
  • 2-Cyano-5-methoxypyridine
  • 2-Iodo-3-methoxypyridine

Uniqueness

2-Cyano-5-iodo-3-methoxypyridine is unique due to the presence of both cyano and iodo groups, which provide distinct reactivity patterns compared to its analogs.

Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

5-iodo-3-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C7H5IN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,1H3

InChI Key

RUUURSAYWKISQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)I)C#N

Origin of Product

United States

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